2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core. Key structural features include:
- Position 4: 3-Fluorophenyl group (meta-substituted aryl, electron-withdrawing).
- Position 6: 2-Morpholinoethyl substituent (enhances solubility via morpholine’s polar tertiary amine).
- Position 7: Methyl group (steric and electronic modulation).
- Position 3: Carbonitrile (electron-withdrawing, influences π-stacking interactions).
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14-11-18-20(22(28)27(14)6-5-26-7-9-29-10-8-26)19(17(13-24)21(25)30-18)15-3-2-4-16(23)12-15/h2-4,11-12,19H,5-10,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQCPZQQDRXIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule characterized by a unique pyrano-pyridine structure. This structure, along with its functional groups such as an amino group and a fluorinated phenyl moiety, suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes several notable features:
- Pyrano-pyridine core : This core is linked to various functional groups that may enhance its reactivity and biological interactions.
- Functional Groups : The presence of an amino group (NH₂), a carbonitrile group (C≡N), and a fluorine atom (F) are significant for its potential biological activity.
Comparative Analysis of Related Compounds
To better understand the potential biological activity of the compound , it is useful to compare it with structurally related compounds. The following table summarizes relevant analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-4-(4-fluorophenyl)-7-methylpyrano[3,2-c]pyridine | Similar pyrano-pyridine core; different phenyl substitution | Anticancer activity |
| 5-amino-7-methylchromeno[4,3-b]pyridine | Chromene instead of pyran; amino substitution | Antimicrobial properties |
| 4-aminoquinoline derivatives | Quinolines instead of pyridines; varied substituents | Antimalarial activity |
The mechanisms through which similar compounds exert their biological effects often involve:
- Enzyme Inhibition : Many pyrano-pyridine derivatives act as enzyme inhibitors, potentially targeting kinases or other enzymes involved in cancer progression.
- Receptor Modulation : The presence of specific functional groups may allow these compounds to interact with neurotransmitter receptors or other signaling pathways.
Case Studies
Although specific case studies on this exact compound are not available, research on related compounds provides insight into the expected biological activities. For example:
- Anticancer Studies : A study on a related pyrano-pyridine derivative demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay, indicating potential for further exploration in cancer therapeutics .
Future Research Directions
Given the promising structural features and preliminary findings associated with similar compounds, future research should focus on:
- Synthesis and Characterization : Developing synthetic routes to produce this compound and its analogs for further testing.
- In vitro and In vivo Studies : Conducting comprehensive biological evaluations to assess the anticancer and antimicrobial potential.
- Mechanistic Studies : Investigating the specific biological pathways affected by this compound to elucidate its mechanisms of action.
Comparison with Similar Compounds
Structural Modifications in the Pyrano[3,2-c]pyridine Series
Table 1: Substituent Variations and Key Properties
Key Observations :
Aryl Group at Position 4 :
- Electron-Withdrawing Effects : Nitrophenyl (3v) > Chlorophenyl (CID 3846891) > Fluorophenyl (target) > Methoxyphenyl (). The 3-fluorophenyl in the target compound balances moderate electron withdrawal with metabolic stability .
- Substitution Pattern : Meta-fluorine (target) vs. para-substituents in 3v and CID 3846891. Meta-substitution may reduce steric hindrance in binding pockets .
Position 6 Modifications: Morpholinoethyl (Target): Introduces hydrogen-bonding capability and solubility, contrasting with lipophilic groups like benzyl (3w) or pyridinylmethyl (CID 3846891). Morpholine’s polarity may enhance blood-brain barrier penetration . Dimethylaminoethyl (): Similar solubility but less steric demand compared to morpholinoethyl.
Biological Activity :
- Antiproliferative and antitubulin activities are reported for bromophenyl analog 14 (), suggesting the target’s fluorophenyl group could retain similar efficacy with improved pharmacokinetics .
- Pyridinylmethyl (CID 3846891) may target kinase enzymes due to π-π interactions with ATP-binding sites .
Key Insights :
- The target compound’s synthesis likely involves introducing the morpholinoethyl group via alkylation or Mitsunobu reactions, which may reduce yield compared to simpler analogs like 3v .
- Fluorine’s small size and high electronegativity may lower melting points compared to bulkier halogens (e.g., bromine in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
